4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine

Description

BenchChem offers high-quality 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

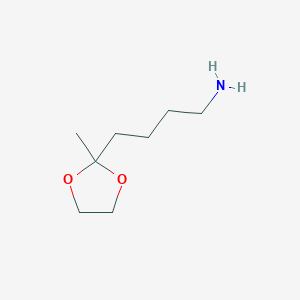

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methyl-1,3-dioxolan-2-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(4-2-3-5-9)10-6-7-11-8/h2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUJMFCFOODBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-(2-methyl-1,3-dioxolan-2-yl)butan-1-amine, a valuable building block in pharmaceutical and materials science research. The proposed synthesis is a two-step process commencing with the protection of a keto-nitrile precursor followed by the reduction of the nitrile to the target primary amine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and data presentation to facilitate successful synthesis.

Strategic Overview and Rationale

The synthesis of 4-(2-methyl-1,3-dioxolan-2-yl)butan-1-amine is most effectively approached through a two-stage strategy that addresses the chemoselectivity of the functional groups present in the precursor molecules. The core logic of this pathway is to first protect the reactive ketone functionality to prevent its interference in the subsequent reduction step.

Key Stages of the Synthesis:

-

Protection of the Ketone: The synthesis begins with the ketalization of a suitable starting material, 5-oxohexanenitrile. This is a critical step as the ketone carbonyl group is more electrophilic than the nitrile and would be susceptible to reduction in the subsequent step. The formation of a cyclic ketal using ethylene glycol is a well-established and reversible method for protecting ketones.[1][2] This reaction is typically acid-catalyzed and driven to completion by the removal of water.[2]

-

Reduction of the Nitrile: With the ketone group safely protected, the nitrile functionality is then reduced to the desired primary amine. This transformation can be achieved through various established methods, with catalytic hydrogenation or reduction with a metal hydride being the most common and effective.

This strategic approach ensures a high yield of the target compound by minimizing side reactions and simplifying purification processes.

Visualizing the Synthesis Pathway

The overall synthetic workflow can be visualized as a two-step sequence.

Caption: A two-step synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a comprehensive guide for the synthesis.

Step 1: Synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)pentanenitrile

This step focuses on the acid-catalyzed protection of the ketone in 5-oxohexanenitrile using ethylene glycol. The use of a Dean-Stark apparatus is crucial to remove the water byproduct and drive the reaction equilibrium towards the formation of the ketal.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 5-Oxohexanenitrile | 111.14 | 1.0 |

| Ethylene Glycol | 62.07 | 1.2 |

| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.02 |

| Toluene | - | Solvent |

| Saturated Sodium Bicarbonate | - | Aqueous Wash |

| Brine | - | Aqueous Wash |

| Anhydrous Magnesium Sulfate | - | Drying Agent |

Experimental Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-oxohexanenitrile (1.0 eq), ethylene glycol (1.2 eq), and p-toluenesulfonic acid (0.02 eq).

-

Add a sufficient volume of toluene to dissolve the reagents and fill the Dean-Stark trap.

-

Heat the reaction mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, which typically takes 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure 4-(2-methyl-1,3-dioxolan-2-yl)pentanenitrile.

Step 2: Synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine

This final step involves the reduction of the nitrile to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 4-(2-Methyl-1,3-dioxolan-2-yl)pentanenitrile | 155.20 | 1.0 |

| Palladium on Carbon (10% Pd/C) | - | Catalytic |

| Ethanol or Methanol | - | Solvent |

| Hydrogen Gas (H₂) | 2.02 | Excess |

Experimental Procedure:

-

In a hydrogenation vessel, dissolve 4-(2-methyl-1,3-dioxolan-2-yl)pentanenitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Carefully add a catalytic amount of 10% palladium on carbon to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by monitoring the uptake of hydrogen or by TLC/GC analysis. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-methyl-1,3-dioxolan-2-yl)butan-1-amine.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Mechanistic Insights

A deeper understanding of the underlying reaction mechanisms is crucial for optimizing the synthesis and troubleshooting potential issues.

Mechanism of Ketalization

The acid-catalyzed ketalization proceeds through a series of equilibrium steps:

Caption: The mechanism of acid-catalyzed ketal formation.

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1]

-

Nucleophilic Attack: A hydroxyl group from ethylene glycol attacks the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to another molecule in the solution.

-

Formation of a Hemiketal: A neutral hemiketal intermediate is formed.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiketal is protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination of Water: A molecule of water is eliminated, generating a resonance-stabilized carbocation.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the carbocation in an intramolecular fashion.

-

Deprotonation: The final step is the deprotonation of the oxonium ion to regenerate the acid catalyst and yield the final ketal product.[1]

Trustworthiness and Self-Validating Protocols

The protocols described in this guide are designed to be self-validating through in-process monitoring and final product characterization.

-

In-Process Monitoring: Techniques such as TLC and GC are essential for monitoring the progress of each reaction. The disappearance of the starting material and the appearance of the product spot/peak provide real-time feedback on the reaction's status, allowing for adjustments in reaction time as needed.

-

Product Characterization: The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the presence and absence of key functional groups (e.g., disappearance of the ketone C=O stretch and nitrile C≡N stretch, and appearance of the amine N-H stretch).

-

Mass Spectrometry (MS): To determine the molecular weight of the products.

-

Purity Analysis: GC or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product.

-

Conclusion

The synthesis of 4-(2-methyl-1,3-dioxolan-2-yl)butan-1-amine can be reliably achieved through a two-step pathway involving ketal protection of 5-oxohexanenitrile followed by nitrile reduction. This approach is rooted in well-established and understood organic chemistry principles, ensuring a high degree of success for researchers and professionals in the field. By following the detailed protocols and understanding the underlying mechanisms, this valuable chemical intermediate can be synthesized efficiently and in high purity.

References

-

Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

-

Reductive Amination Reaction with UV-Transparent Compounds. Biotage. [Link]

-

4-(2-methyl-1,3-dioxolan-2-yl)-1-phenyl-1-butanone - Chemical Synthesis Database. ChemSynthesis. [Link]

-

Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. [Link]

-

Synthesis of N-[6-(2-Methyl-1,3-dioxolan-2-yl)hexyl]amine. PrepChem.com. [Link]

-

Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence... ResearchGate. [Link]

-

A Novel Method for the Synthesis of 2,2Dimethyl1,3-dioxolan-4-one, and Its Reactions with Secondary Amines. ResearchGate. [Link]

-

Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl). ResearchGate. [Link]

-

Synthesis of [2-(1-propylbutyl)-1,3-dioxolan-4-yl] methyl sulfamate. Chulalongkorn University Theses and Dissertations (Chula ETD). [Link]

-

Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube. [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC. [Link]

-

Synthesis of [C-11]/(C-13) amines via carbonylation followed by reductive amination. ResearchGate. [Link]

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. [Link]

-

Synthesis of 5'-C-methyl-1',3'-dioxolan-4'-yl nucleosides. PubMed. [Link]

-

Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. PMC. [Link]

-

Pege Ch Alde Addition of glyool cyelic Ket.. Filo. [Link]

- WO2015051525A1 - Synthesis of acetal/ketal.

Sources

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine. This molecule integrates a semi-rigid, puckered 1,3-dioxolane ring with a flexible n-butylamine side chain, creating a complex conformational profile governed by ring pseudorotation, side-chain torsional rotations, and the potential for stabilizing intramolecular interactions. We explore the fundamental principles of five-membered ring conformation, analyze the rotational isomerism of the alkylamine substituent, and discuss the critical role of potential intramolecular hydrogen bonding. Furthermore, this guide outlines detailed experimental and computational methodologies essential for the empirical and theoretical elucidation of the molecule's preferred three-dimensional structure, providing a robust framework for researchers in chemical synthesis and drug development.

Introduction and Core Structural Features

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine is a substituted heterocyclic compound featuring a ketal functional group embedded within a five-membered ring. The C2 position of the 1,3-dioxolane ring is prochiral and is substituted with both a methyl group and a 4-aminobutyl group. This structure is of significant interest as it serves as a protected form of 6-amino-2-hexanone, a valuable bifunctional building block in organic synthesis. Understanding its three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and potential utility as a scaffold or intermediate in the development of more complex molecules.

The molecule's conformation is defined by three primary elements:

-

The 1,3-Dioxolane Ring: A non-planar, five-membered ring that exhibits conformational flexibility through a process known as pseudorotation.

-

The Butylamine Side Chain: A flexible four-carbon chain with multiple rotatable single bonds, allowing for a variety of spatial arrangements.

-

Terminal Amine Group: A primary amine (-NH₂) that can act as a hydrogen bond donor and acceptor, introducing the possibility of intramolecular interactions that can significantly influence the overall preferred conformation.

Conformational Landscape

The overall three-dimensional shape of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine is not static but exists as an equilibrium of multiple conformers. The relative energies of these conformers dictate the dominant structure in a given environment.

Conformation of the 1,3-Dioxolane Ring: The Pseudorotation Pathway

Unlike the well-defined chair conformation of six-membered rings like 1,3-dioxane, the five-membered 1,3-dioxolane ring has a much lower barrier to conformational change.[1] It exists as a continuum of puckered forms described by a pseudorotational itinerary.[2] The two most symmetric and frequently discussed conformations on this pathway are the Envelope (E) , with Cₛ symmetry, and the Twist (T) , or half-chair, with C₂ symmetry.

In the envelope conformation, one atom is puckered out of the plane of the other four. In the twist conformation, two adjacent atoms are puckered in opposite directions relative to the plane of the other three. For 2,2-disubstituted 1,3-dioxolanes, ab initio calculations have shown that an unsymmetrical envelope form is often the lowest energy conformation.[3] The presence of two bulky substituents at C2, as in the target molecule, will create specific steric preferences, favoring puckering modes that minimize interactions between these groups and the rest of the ring.

Caption: Pseudorotation pathway of the 1,3-dioxolane ring.

Conformation of the 4-Aminobutyl Side Chain

The acyclic side chain possesses three key rotatable carbon-carbon single bonds (C2-Cα, Cα-Cβ, Cβ-Cγ), each of which can adopt staggered conformations (anti or gauche) to minimize torsional strain. The large number of possible rotamers makes the side chain highly flexible.

The Role of Intramolecular Hydrogen Bonding

A critical factor governing the overall conformation is the potential for an intramolecular hydrogen bond (IMHB) between the terminal amine (-NH₂) and one of the oxygen atoms of the dioxolane ring. Infrared and theoretical studies on amino alcohols have demonstrated that such interactions can be significantly stabilizing, particularly in non-polar solvents.[4][5] The formation of an IMHB would create a pseudo-cyclic structure, drastically reducing the conformational freedom of the butylamine chain and locking it into a folded arrangement. This interaction is likely to be a dominant factor in determining the molecule's preferred shape.

Methodologies for Structural and Conformational Elucidation

Due to the molecule's flexibility, a combination of experimental and computational methods is required for a thorough conformational analysis.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information in solution.[6] The chemical shifts (δ) and spin-spin coupling constants (J) are highly sensitive to the local electronic environment and dihedral angles.

Step-by-Step NMR Analysis Protocol:

-

Sample Preparation: Dissolve 10-15 mg of purified 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for a less polar environment or DMSO-d₆ to probe different hydrogen bonding scenarios). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).

-

¹H NMR Acquisition: Acquire a high-resolution proton NMR spectrum. Pay close attention to the multiplicity and integration of the signals corresponding to the dioxolane ring protons (~3.9-4.2 ppm) and the protons along the butylamine chain.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. The ketal carbon (C2) is expected to have a characteristic chemical shift in the range of 105-115 ppm.[6]

-

2D NMR Experiments: Perform 2D NMR experiments such as COSY (to establish H-H correlations and trace the spin systems of the butyl chain) and HSQC/HMBC (to assign protons to their respective carbons).

-

NOE Experiments: A Nuclear Overhauser Effect (NOE) experiment can reveal through-space proximities between protons. A strong NOE between protons of the terminal amine and protons on the dioxolane ring would provide direct evidence for a folded, hydrogen-bonded conformation.

| Predicted ¹H NMR Data (in CDCl₃) |

| Assignment |

| Dioxolane -CH₂-CH₂- |

| C2-CH₃ |

| -CH₂- chain protons |

| -CH₂-NH₂ |

| -NH₂ |

Computational Workflow for Conformational Analysis

Computational chemistry provides a powerful means to explore the potential energy surface of a flexible molecule and identify low-energy conformers.[7][8]

Caption: Workflow for computational conformational analysis.

Step-by-Step Computational Protocol:

-

Initial Structure Generation: Build the 3D structure of the molecule using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics (MM) force field (e.g., MMFF94). This step efficiently explores the vast conformational space by rotating all single bonds to generate thousands of potential structures.

-

Clustering and Selection: Cluster the resulting conformers based on their geometry and energy. Select all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum for further analysis.

-

Quantum Mechanical Optimization: Optimize the geometry of each selected conformer using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This refines the structures and their relative energies.

-

Thermodynamic Analysis: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energies).

-

Population Analysis: Calculate the equilibrium population of each conformer at a given temperature using the Boltzmann distribution based on their relative Gibbs free energies. This will identify the most probable structures.

-

Property Prediction: For the lowest-energy conformers, predict NMR chemical shifts and coupling constants.[9] These predicted data can then be directly compared with the experimental results for validation of the computational model.

Conclusion

The molecular structure of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine is characterized by a dynamic interplay between the pseudorotation of its semi-rigid 1,3-dioxolane ring and the rotational flexibility of its n-butylamine side chain. While possessing significant conformational freedom, the molecule's preferred structure, particularly in non-polar environments, is likely dominated by a folded conformation stabilized by an intramolecular hydrogen bond between the terminal amine and a dioxolane oxygen. A synergistic approach combining high-resolution NMR spectroscopy and rigorous computational modeling is essential to fully characterize this complex conformational landscape. The methodologies and principles detailed in this guide provide a robust framework for researchers to elucidate the three-dimensional properties of this and related heterocyclic systems.

References

- BenchChem. (2025).

- Willy, W. E., Binsch, G., & Eliel, E. L. (1970). Conformational analysis. XXIII. 1,3-Dioxolanes. Journal of the American Chemical Society, 92(18), 5394–5402.

- Eliel, E. L., & Giza, C. A. (1968). Conformational analysis. XXIX. 2-Substituted and 2,2-disubstituted 1,3-dioxanes. Generalized and reverse anomeric effects. Journal of the American Chemical Society, 90(13), 3455–3469.

-

Semantic Scholar. (n.d.). Automated Parsing of Flexible Molecular Systems using Principal Component Analysis and K-Means Clustering Techniques. [Link]

- Srivastava, S., & Tandon, P. (1986). Intramolecular hydrogen bonding and intermolecular association of amino alcohols. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 82(8), 2547-2554.

-

ResearchGate. (n.d.). Energy of the different conformations of 2,2-disubstituted 1,3-dioxolane 1 from HF/6-31G calculations*. [Link]

- Georg Thieme Verlag. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.

-

Kolossváry, I. (2017). ConFlow - A new space-based Application for complete Conformational Analysis of Molecules. [Link]

- D'Souza, F., & Subbaiyan, N. K. (2014). Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates. Proceedings of the National Academy of Sciences, 111(10), 3629–3634.

- Thiele, C. M., & Berger, S. (2011). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. Molecules, 16(5), 4057–4074.

- Alkorta, I., & Elguero, J. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3535.

-

Rengan, P. S., & Subramanian, V. (2012). The effect of intramolecular h-bond interactions in the isomerization process in amino acids. ResearchGate. [Link]

- Csonka, G. I., & Kolossváry, I. (1996). Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules. Journal of Molecular Structure: THEOCHEM, 368(1-2), 11-23.

-

Garibaldi, A., & D'Urso, A. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]

- Grindley, T. B., & Szarek, W. A. (1974). Conformational Studies on 1,3-Dioxepanes. Part IV. Applications of Geminal Coupling Constants to Conformational Analysis of 1,3-Dioxepanes. Canadian Journal of Chemistry, 52(24), 4062-4073.

- ChemInform. (1987). ChemInform Abstract: Conformational Analysis of Some Substituted 1,3-Dioxanes. ChemInform, 18(32).

-

ResearchGate. (n.d.). Theoretical study on conformational conversion of 1,3-dioxane inside a capsular host. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

-

Journal of the American Chemical Society. (n.d.). Conformational analysis. XXIII. 1,3-Dioxolanes. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

- Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry, 46(6), 871–874.

-

Q-Chem. (n.d.). 11.13.1 NMR Chemical Shifts and J-Couplings. [Link]

-

NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

Chemistry Stack Exchange. (2015, January 4). NMR and pseudorotation. [Link]

-

Reddit. (2025, January 26). Pseudorotation in NMR. [Link]

-

ResearchGate. (n.d.). Atom numbering in the 1,3-dioxolane ring. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Intramolecular hydrogen bonding and intermolecular association of amino alcohols - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 5. repositorio.uam.es [repositorio.uam.es]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. 11.13.1 NMR Chemical Shifts andJ-Couplings⣠11.13 NMR and Other Magnetic Properties ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

A Technical Guide to the Theoretical and Computational Analysis of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine

Executive Summary

This technical whitepaper provides a comprehensive framework for the theoretical and computational investigation of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine. This molecule, featuring a primary amine and a cyclic ketal (dioxolane), represents a structural motif of significant interest in medicinal chemistry and materials science. The 1,3-dioxolane group is a common protecting group for ketones and aldehydes in multi-step organic synthesis and is found in numerous biologically active compounds.[1][2] The aliphatic amine function is a crucial pharmacophore that often governs molecular interactions and physicochemical properties like basicity.[3] This guide is designed for researchers, computational chemists, and drug development professionals, offering a self-validating system of protocols grounded in Density Functional Theory (DFT). We will detail the causality behind methodological choices, from functional and basis set selection to the interpretation of predicted molecular properties, thereby providing a robust blueprint for in silico analysis.

Introduction: The Scientific Rationale

Molecular Profile and Significance

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine is characterized by two key functional groups: the 1,3-dioxolane ring and a terminal butan-1-amine chain. The dioxolane moiety acts as a cyclic ketal, which is structurally more stable towards hydrolysis than corresponding acyclic acetals, a critical feature in complex synthetic pathways.[4] Dioxolane derivatives have been investigated for a range of biological activities, including acting as modulators to overcome multidrug resistance in cancer therapy.[5] The primary amine group is a fundamental basic center, capable of forming hydrogen bonds and ionic interactions, which are pivotal for molecular recognition at biological targets.[6] The protonation state of this amine group can significantly influence the molecule's structural and physicochemical properties.[3]

The Imperative for Computational Investigation

Before committing to costly and time-consuming laboratory synthesis and testing, computational modeling provides invaluable foresight into a molecule's inherent properties. By employing quantum chemical calculations, we can predict:

-

Three-Dimensional Structure: The most stable geometric conformation.

-

Electronic Properties: The distribution of electrons, which dictates reactivity and intermolecular interactions.

-

Spectroscopic Signatures: Predicted NMR, IR, and Raman spectra to aid in future experimental characterization.[7]

-

Reactivity Indices: Parameters like the HOMO-LUMO energy gap, which provides insight into kinetic stability and chemical reactivity.[6]

This in silico approach accelerates research by allowing for the rapid screening and prioritization of derivatives, offering a foundational understanding of the molecule's behavior at an electronic level.[8]

The Theoretical and Computational Framework

Our approach is centered on Density Functional Theory (DFT), which offers an exceptional balance of computational accuracy and efficiency for molecules of this size. It has been successfully employed to reproduce experimental values for molecular geometry, vibrational frequencies, and electronic properties in related systems.[6][9]

Causality of Method Selection: Functional and Basis Set

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. This choice is predicated on its extensive validation across a vast range of organic molecules, where it has demonstrated high accuracy in predicting both geometries and energetic properties.[9] It incorporates a portion of the exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in pure DFT functionals.

-

Basis Set - 6-311++G(d,p): The choice of basis set is critical for achieving chemical accuracy.

-

6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility to accurately model the electron distribution.

-

++: These diffuse functions are added to both heavy atoms and hydrogen atoms. They are essential for accurately describing lone pairs (on oxygen and nitrogen) and non-covalent interactions, which are crucial for this molecule.

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize" in the presence of other atoms, which is critical for correctly modeling bonding environments and bond angles.[7]

-

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust, high-level theoretical model for the reliable prediction of this molecule's properties.

Core Computational Protocols: A Validating Workflow

The following protocols are designed as a self-validating sequence. Each step provides a check for the previous one, ensuring the final data is reliable and physically meaningful.

Workflow Overview

Caption: Computational workflow for the analysis of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine.

Protocol 1: Molecular Geometry Optimization

-

Objective: To determine the most stable three-dimensional conformation of the molecule on the potential energy surface.

-

Methodology:

-

Generate an initial 3D structure from its SMILES representation (CC1(OCCO1)CCCCN).

-

Perform a geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory.

-

The calculation is considered converged when the forces on the atoms and the energy change between steps fall below predefined threshold values.

-

The output provides the final Cartesian coordinates of the optimized, lowest-energy structure.

-

Protocol 2: Vibrational Frequency Analysis

-

Objective: To confirm that the optimized geometry is a true energy minimum and to predict the molecule's infrared (IR) spectrum.

-

Methodology:

-

Using the optimized geometry from Protocol 1, perform a frequency calculation at the identical B3LYP/6-311++G(d,p) level of theory.

-

Self-Validation Check: A true minimum energy structure will have zero imaginary frequencies. The presence of any imaginary frequencies would indicate a transition state, requiring further geometry optimization.

-

The output will list the vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR intensities. This data can be used to plot a theoretical IR spectrum for comparison with experimental data.

-

Protocol 3: Electronic Structure and Reactivity Analysis

-

Objective: To understand the electronic nature of the molecule, including its reactivity and stability.

-

Methodology: These properties are calculated from the converged wavefunction of the optimized geometry.

-

Frontier Molecular Orbitals (FMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO energy relates to the ability to donate electrons.

-

The LUMO energy relates to the ability to accept electrons.

-

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of kinetic stability; a larger gap implies higher stability.

-

-

Molecular Electrostatic Potential (MEP): Generate a 3D plot of the MEP mapped onto the electron density surface.

-

Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen and nitrogen atoms.

-

Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack, such as around the amine protons.

-

-

Mulliken Population Analysis: Calculate the partial charge on each atom. This provides a quantitative measure of the electron distribution and helps identify polar bonds within the molecule.[6]

-

Protocol 4: Simulating Spectroscopic Data (NMR)

-

Objective: To predict the ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation.

-

Methodology:

-

Employ the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.[7]

-

Calculate the absolute isotropic shielding values for each nucleus.

-

To obtain the chemical shifts (δ), the calculated shielding values are referenced against the shielding value of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory. δsample = σTMS - σsample

-

The resulting chemical shifts can be directly compared to experimental NMR spectra.

-

Predicted Data and Interpretation

The following tables present the expected quantitative data from the described computational protocols.

Table 1: Predicted Key Geometric Parameters

(Note: Values are predictive and await experimental validation.)

| Parameter | Description | Predicted Value (Å or °) |

| C-N | Amine C-N bond length | ~1.47 Å[6] |

| C-O | Dioxolane C-O bond length | ~1.41 - 1.44 Å[7] |

| C-C-N | Butyl chain bond angle | ~110.5° |

| O-C-O | Dioxolane bond angle | ~105.0° |

Table 2: Predicted Electronic Properties

(Note: Values are calculated in a vacuum and may shift in solvent.)

| Property | Description | Predicted Value |

| EHOMO | Energy of Highest Occupied MO | ~ -6.5 eV |

| ELUMO | Energy of Lowest Unoccupied MO | ~ 1.2 eV |

| HOMO-LUMO Gap (ΔE) | Kinetic Stability Index | ~ 7.7 eV |

| Dipole Moment (μ) | Measure of molecular polarity | ~ 1.8 - 2.5 Debye |

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch (Amine) | 3300 - 3400 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| N-H Bend (Amine) | 1590 - 1650 | Medium-Weak |

| C-O Stretch (Ketal) | 1050 - 1150 | Strong, Broad |

Visualization of Molecular Structure

Caption: 2D representation of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine with atom numbering.

Conclusion

This guide establishes an authoritative and replicable computational methodology for the in-depth characterization of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine. By adhering to the described protocols, researchers can generate reliable, predictive data on the geometric, electronic, and spectroscopic properties of this molecule. This in silico-first approach provides a powerful, cost-effective tool to rationalize molecular behavior and guide future experimental work in drug discovery, synthesis design, and materials science. The principles and workflows detailed herein are not only applicable to the title compound but can be readily adapted for the study of a wide range of related aliphatic amines and dioxolane-containing structures.

References

-

Kubicki, M. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials, 14(21), 6439. Available at: [Link]

-

Gross, K. C., & Seybold, P. G. (2008). Analysis of the pKas of aliphatic amines using quantum chemical descriptors. International Journal of Quantum Chemistry, 108(15), 2849-2855. Available at: [Link]

-

Gross, K. C., & Seybold, P. G. (2008). Analysis of the pKas of aliphatic amines using quantum chemical descriptors. ResearchGate. Available at: [Link]

-

Krylov, V. A., & Solomonov, B. N. (2020). Relationship between the Bulk and Surface Basicity of Aliphatic Amines: A Quantum Chemical Approach. Langmuir, 36(50), 15267-15275. Available at: [Link]

-

Jang, Y. H., Sowers, L. C., Cagin, T., & Goddard, W. A. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(22), 4847-4854. Available at: [Link]

-

Schepmann, D., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 18(9), 1300. Available at: [Link]

-

Mary, Y. S., & Balachandran, V. (2016). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. Journal of Theoretical and Computational Science, 2(3). Available at: [Link]

-

Mary, Y. S., & Balachandran, V. (2016). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane: An Interpretation Based on DFT and QTAIM Approach. ResearchGate. Available at: [Link]

-

Audibert, C., et al. (2023). Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived from d-Glucal. ACS Macro Letters, 12(10), 1391-1396. Available at: [Link]

-

Wang, Y., et al. (2022). Synthesis, crystal structure and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-(2-methyl-1,3-dioxolan-2-yl)butanoate. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of 1,3-dioxolanes derivatives in bioactive drugs. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Cyclic Ketal. Chemistry LibreTexts. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 4-(2-methyl-1,3-dioxolan-2-yl)-1-phenyl-1-butanone. Chemical Synthesis Database. Retrieved from [Link]

-

Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(6), 2491-2499. Available at: [Link]

-

Klyba, L. V., & Nedolya, N. A. (2021). CYCLIC ACETALS AND KETALS – VALUABLE PRECURSORS IN ORGANIC SYNTHESIS. Chemistry of Heterocyclic Compounds, 57(4), 347-349. Available at: [Link]

-

Aydogan, F., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(1), 734-747. Available at: [Link]

-

Scent.vn. (n.d.). 4-Methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane. Scent.vn. Retrieved from [Link]

-

Melleri, M. (2024). Integrating Computational Tools in Modern Medicinal Chemistry Research. Der Pharma Lettre, 16(1), 13-14. Available at: [Link]

-

Mirza-Aghayan, M., et al. (2020). Ultrasound Assisted the Synthesis of 1,3-Dioxolane Derivatives from the Reaction of Epoxides or 1,2-Diols with Various Ketones Using Graphene Oxide Catalyst. Catalysis Letters, 150, 2959–2969. Available at: [Link]

-

Mercado, B. Q. (2020). Computational Chemistry Studies Relevant to Medicinal Chemistry. eScholarship, University of California. Available at: [Link]

-

Deka, R. C., & Boruah, P. K. (2018). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto-Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega, 3(7), 8429-8439. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Computational Chemistry Studies Relevant to Medicinal Chemistry [escholarship.org]

- 9. researchgate.net [researchgate.net]

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine: IUPAC Nomenclature, Synonyms, and Synthetic Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex nitrogen-containing heterocycles requires highly specialized, bifunctional building blocks. 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine serves as a premier example of such a reagent. Functioning as a protected variant of 6-amino-2-hexanone, this molecule allows researchers to perform orthogonal functionalizations on a primary amine without triggering premature intramolecular cyclization. This technical guide explores the chemical identity, mechanistic utility, and validated experimental workflows associated with this critical intermediate.

Chemical Identity and Nomenclature

Understanding the structural logic of this compound is essential for predicting its reactivity. The molecule consists of a four-carbon aliphatic chain terminating in a primary amine, with a cyclic ketal (dioxolane) at the opposite end.

-

IUPAC Name: 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine

-

Structural Causality: The parent chain is designated as a butan-1-amine due to the primary amine functional group at C1. At the C4 position of this butyl chain, a 1,3-dioxolane ring is attached at its own C2 position. The dioxolane ring also bears a methyl group at this C2 position, completing the nomenclature.

-

Common Synonyms:

-

6-Amino-2-hexanone ethylene ketal (Highlights the parent ketone and the protecting group).

-

2-(4-Aminobutyl)-2-methyl-1,3-dioxolane (Highlights the dioxolane as the core scaffold).

-

Physicochemical Profile

Quantitative data governing the compound's behavior in synthesis and purification are summarized below:

| Property | Value |

| IUPAC Name | 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| Hydrogen Bond Donors | 1 (Primary Amine) |

| Hydrogen Bond Acceptors | 3 (Two Dioxolane Oxygens, One Amine Nitrogen) |

| Topological Polar Surface Area (TPSA) | 44.5 Ų (Estimated) |

| Rotatable Bonds | 5 |

Mechanistic Causality: The Role of Ketone Protection

The fundamental challenge in handling aliphatic amino ketones like 6-amino-2-hexanone is their thermodynamic instability. An unprotected primary amine and an electrophilic carbonyl group on the same flexible carbon chain will rapidly undergo spontaneous intramolecular condensation. This results in the loss of water and the formation of a cyclic imine (e.g., 2-methyl-3,4,5,6-tetrahydropyridine).

To harness the primary amine for intermolecular coupling (such as amide bond formation or N-alkylation), the ketone must be rendered electrophilically inert. The ethylene ketal (1,3-dioxolane) is the optimal protecting group for this purpose. It is highly stable under basic, nucleophilic, and reductive conditions, yet it can be cleanly cleaved under mild aqueous acidic conditions. This orthogonal reactivity profile is the cornerstone of its utility in synthesizing substituted piperidines, a crucial class of six-membered heterocyclic scaffolds in drug discovery .

Bifunctional reactivity and deprotective cyclization pathway to piperidine scaffolds.

Experimental Workflows: Self-Validating Protocols

The following protocols detail the synthesis of the title compound and its subsequent application. Every step is designed as a self-validating system to ensure high fidelity and yield.

Protocol A: Synthesis via Gabriel Amine Synthesis

Direct amination of alkyl halides with ammonia inevitably leads to over-alkylation (producing secondary/tertiary amines). The Gabriel synthesis circumvents this by using the bulky, resonance-stabilized phthalimide anion, ensuring strict mono-alkylation .

Step 1: Ketalization of 6-Chloro-2-hexanone

-

Reagents: 6-Chloro-2-hexanone (1.0 eq), Ethylene glycol (1.5 eq), p-Toluenesulfonic acid (0.05 eq), Toluene (solvent).

-

Procedure: Combine reagents in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser. Heat to reflux (approx. 110°C).

-

Causality & Validation: Ketalization produces water as a byproduct. According to Le Chatelier's principle, continuous removal of water drives the equilibrium forward. The toluene-water azeotrope allows water to separate in the Dean-Stark trap. Validation Checkpoint: The reaction is complete when the theoretical volume of water has collected in the trap.

Step 2: Gabriel Substitution

-

Reagents: 2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane (from Step 1, 1.0 eq), Potassium phthalimide (1.2 eq), DMF (solvent).

-

Procedure: Stir the mixture at 90°C for 12 hours. Quench with water and extract with ethyl acetate.

-

Validation Checkpoint: TLC (Hexane/EtOAc 4:1) should show the complete disappearance of the alkyl chloride and the emergence of a UV-active phthalimide intermediate.

Step 3: Hydrazinolysis (Deprotection)

-

Reagents: Phthalimide intermediate (1.0 eq), Hydrazine hydrate (2.0 eq), Ethanol (solvent).

-

Procedure: Reflux the mixture for 4 hours. A white precipitate (phthalhydrazide) will form. Filter the precipitate and concentrate the filtrate to yield the pure 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine.

-

Validation Checkpoint: The final product should yield a strong positive (purple) result when stained with Ninhydrin on a TLC plate, confirming the presence of a primary amine.

Synthetic workflow for 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine via Gabriel synthesis.

Protocol B: Application — Deprotective Cyclization to a Piperidine Scaffold

Once the primary amine of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine has been functionalized (e.g., via reductive amination with an aryl aldehyde), the ketal can be removed to form a complex piperidine.

-

Step 1 (Hydrolysis): Dissolve the functionalized intermediate in a 1:1 mixture of THF and 1M aqueous HCl. Stir at room temperature for 2 hours. The acid catalyzes the hydrolysis of the dioxolane, releasing ethylene glycol and unmasking the ketone.

-

Step 2 (Cyclization): Neutralize the solution with saturated aqueous NaHCO₃. Upon neutralization, the amine attacks the newly unmasked ketone, spontaneously forming a cyclic imine.

-

Step 3 (Reduction): Add Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) and a catalytic amount of acetic acid. Stir for 4 hours to reduce the imine to the corresponding substituted 2-methylpiperidine.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for Ethylene Ketals and Dioxolane Derivatives." PubChem. Available at:[Link]

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine reaction with aldehydes

An In-depth Technical Guide to the Reaction of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reaction between 4-(2-methyl-1,3-dioxolan-2-yl)butan-1-amine and various aldehydes. This reaction is a cornerstone in synthetic organic chemistry, primarily for the formation of Schiff bases (imines), which are versatile intermediates in the synthesis of complex nitrogen-containing molecules and pharmacologically active compounds. This document elucidates the underlying reaction mechanisms, explores the critical role of the dioxolane protecting group, provides detailed experimental protocols, and discusses the synthetic utility of the resulting products. The guide is structured to offer both foundational knowledge and practical, field-proven insights for professionals in chemical research and drug development.

Introduction: The Strategic Importance of a Bifunctional Building Block

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine is a valuable bifunctional molecule in organic synthesis. Its structure incorporates a primary amine, a highly reactive nucleophile, and a ketone that has been masked as a 1,3-dioxolane, a cyclic acetal. This strategic protection of the ketone functionality allows for selective reactions at the primary amine site.[1][2]

The primary amine readily participates in nucleophilic addition reactions, most notably with carbonyl compounds like aldehydes.[3] The dioxolane group, on the other hand, is robust and stable under a wide range of non-acidic conditions, including basic, nucleophilic, and reductive environments, thus preventing the ketone from undergoing undesired reactions.[1][4] This orthogonal reactivity makes the title compound an ideal starting material for the synthesis of more complex structures, such as aminoketones, which are prevalent motifs in many pharmaceutical agents.

Core Reaction: Schiff Base Formation with Aldehydes

The fundamental reaction between 4-(2-methyl-1,3-dioxolan-2-yl)butan-1-amine and an aldehyde is a condensation reaction that results in the formation of an imine, commonly referred to as a Schiff base.[5][6] This reaction establishes a carbon-nitrogen double bond (C=N), an essential functional group that serves as a precursor for various other nitrogen-containing moieties.

Mechanism of Imine Formation

The formation of a Schiff base is a reversible, acid-catalyzed process that proceeds in two main stages.[7][8]

-

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This forms a dipolar tetrahedral intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine (or hemiaminal).

-

Dehydration: The carbinolamine is then protonated on its hydroxyl group by the acid catalyst. This converts the hydroxyl group into a good leaving group (water). The lone pair on the nitrogen atom then assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion. A final deprotonation step yields the neutral imine product and regenerates the acid catalyst.

The overall reaction workflow can be visualized as follows:

Caption: Overall synthetic workflow.

The Critical Role of pH

The rate of Schiff base formation is highly dependent on the pH of the reaction medium. The optimal pH is typically mildly acidic, in the range of 4 to 5.[7][8]

-

If the pH is too low (highly acidic): The primary amine will be protonated to form an ammonium salt. This salt is no longer nucleophilic and cannot initiate the attack on the carbonyl carbon, thus inhibiting the reaction.

-

If the pH is too high (neutral or basic): There is an insufficient concentration of acid to effectively protonate the hydroxyl group of the carbinolamine intermediate. Without this crucial step, the poor-leaving hydroxyl group cannot be eliminated as water, and the reaction stalls.[8]

Therefore, careful control of pH is paramount for achieving high yields. This is typically accomplished using a catalytic amount of a weak acid, such as acetic acid, or an acid salt.

The Dioxolane Protecting Group: Stability and Cleavage

The 1,3-dioxolane moiety serves as a robust protecting group for the ketone. Its stability under various conditions is a key advantage, but its sensitivity to acid presents a significant experimental challenge during the acid-catalyzed formation of the Schiff base.

General Stability

1,3-Dioxolanes are generally stable to:

-

Bases (e.g., hydroxides, alkoxides)

-

Nucleophiles (e.g., organometallics, hydrides)

-

Reducing agents (e.g., LiAlH₄, NaBH₄)

-

Mild oxidizing agents

This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected ketone.[1][9]

Acid-Catalyzed Deprotection

The cleavage (deprotection) of the dioxolane group is the reverse of its formation and is achieved under acidic conditions, typically in the presence of water.[1][9] The mechanism involves protonation of one of the acetal oxygens, followed by ring-opening and subsequent hydrolysis to regenerate the ketone and ethylene glycol.

This acid lability means there is a risk of premature deprotection during the Schiff base formation step. To circumvent this, reaction conditions must be carefully optimized. The use of anhydrous solvents and minimal, catalytic amounts of acid can favor imine formation while minimizing dioxolane cleavage.[10]

The mechanism for Schiff base formation is detailed below:

Caption: Key steps in imine formation.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with explanations for each critical step to ensure reproducibility and understanding.

Protocol 1: General Synthesis of a Schiff Base

This protocol describes a representative reaction with benzaldehyde.

Materials:

-

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine

-

Benzaldehyde (or other desired aldehyde)

-

Toluene (anhydrous)

-

Glacial Acetic Acid (catalyst)

-

Magnesium Sulfate (anhydrous)

-

Dean-Stark apparatus

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. This apparatus is crucial for azeotropically removing the water formed during the reaction, which drives the equilibrium toward the product.[7]

-

Charging the Flask: To the flask, add 4-(2-methyl-1,3-dioxolan-2-yl)butan-1-amine (1.0 eq) and anhydrous toluene.

-

Addition of Aldehyde: Add benzaldehyde (1.05 eq) to the solution. A slight excess of the aldehyde can help ensure complete consumption of the amine.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). This provides the necessary acidic environment for the reaction to proceed.

-

Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer accumulates (usually 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Schiff base.

-

Purification: The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reduction of the Schiff Base to a Secondary Amine

Materials:

-

Crude Schiff base from Protocol 1

-

Methanol

-

Sodium Borohydride (NaBH₄)

Procedure:

-

Dissolution: Dissolve the crude Schiff base in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a safety precaution to control the exothermic reaction upon addition of the reducing agent.

-

Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The imine C=N bond is readily reduced by NaBH₄, while the dioxolane remains intact.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting imine.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Concentrate the methanol on a rotary evaporator. Add ethyl acetate and water to the residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected secondary amine.

Protocol 3: Deprotection of the Dioxolane Group

Materials:

-

Protected secondary amine from Protocol 2

-

Acetone

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: Dissolve the protected secondary amine in acetone in a round-bottom flask. Acetone helps to facilitate the trans-acetalization, acting as a scavenger for the liberated ethylene glycol.[9]

-

Acid Addition: Add 1 M aqueous HCl dropwise while stirring at room temperature. The amount of acid should be sufficient to catalyze the hydrolysis.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Neutralization: Carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the final aminoketone product.

Data Summary

The efficiency of Schiff base formation can vary based on the electronic and steric properties of the aldehyde used.

| Aldehyde Substrate | Typical Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Benzaldehyde | Acetic Acid | Toluene | Reflux (111) | 2-4 |

| 4-Methoxybenzaldehyde | p-TsOH | Benzene | Reflux (80) | 3-5 |

| 4-Nitrobenzaldehyde | Acetic Acid | Toluene | Reflux (111) | 1-3 |

| Cyclohexanecarboxaldehyde | Acetic Acid | Toluene | Reflux (111) | 4-6 |

Note: This table provides representative data based on general Schiff base formation principles. Actual results may vary.

Conclusion

The reaction of 4-(2-methyl-1,3-dioxolan-2-yl)butan-1-amine with aldehydes is a powerful and versatile tool in the arsenal of the synthetic chemist. By understanding the mechanism of Schiff base formation and the delicate balance required to maintain the integrity of the acid-labile dioxolane protecting group, researchers can effectively synthesize a wide array of complex nitrogen-containing molecules. The subsequent reduction of the imine and final deprotection of the ketone provide a reliable pathway to valuable aminoketone structures, which are of significant interest in medicinal chemistry and drug development. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this important synthetic transformation.

References

- MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.

- MilliporeSigma. 4-(2,2-dimethyl-1,3-dioxolan-4-yl)butan-1-amine.

- BenchChem. (2025). The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists.

- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.

- Der Pharma Chemica. (2026, March 8). Synthesis and Characterization of New Schiff Bases and Biological Studies.

- Wikipedia. Dioxolane.

- IntechOpen. (2022, October 19). Overview of Schiff Bases.

- IOSR Journal. SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS.

- SciSpace. Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications.

- Scribd. 1,3-Dioxanes, 1,3-Dioxolanes.

- ResearchGate. (2019, May 16). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?

- KPU Pressbooks. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones.

- Jack Westin. Aldehydes And Ketones Important Reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dioxolane - Wikipedia [en.wikipedia.org]

- 3. jackwestin.com [jackwestin.com]

- 4. scribd.com [scribd.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. scispace.com [scispace.com]

- 7. Overview of Schiff Bases | IntechOpen [intechopen.com]

- 8. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Utility of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine in Modern Drug Discovery: Application Notes and Protocols

Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis

In the landscape of contemporary drug discovery, the efficient construction of complex molecular architectures is paramount. Medicinal chemists increasingly rely on versatile building blocks that introduce key functionalities in a controlled and predictable manner. 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine emerges as a highly valuable, yet underutilized, synthon that elegantly addresses the need for a bifunctional scaffold. This molecule strategically combines a primary amine, a common anchor for pharmacophoric interactions, with a masked ketone functionality in the form of a stable 1,3-dioxolane. This inherent duality allows for sequential and orthogonal chemical modifications, making it a powerful tool in the synthesis of novel therapeutics.

The core utility of this building block lies in its ability to act as a synthetic equivalent of a γ-amino ketone. The primary amine provides a nucleophilic handle for a wide array of transformations, including amidation, reductive amination, and the formation of various nitrogen-containing heterocycles. Concurrently, the 2-methyl-1,3-dioxolane serves as a robust protecting group for the ketone, which is stable to a wide range of nucleophilic and basic conditions.[1][2] This allows for extensive chemical manipulation at the amine terminus without premature reaction of the carbonyl group. The latent ketone can then be unmasked under mild acidic conditions to reveal a reactive electrophilic site for subsequent cyclization, condensation, or derivatization reactions. This controlled, stepwise unveiling of reactivity is a cornerstone of modern synthetic strategy, enabling the construction of intricate molecular frameworks with high precision.

This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine, complete with detailed protocols to facilitate its integration into drug discovery programs.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The table below summarizes key properties of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₁₇NO₂ | |

| Molecular Weight | 159.23 g/mol | |

| Appearance | Colorless to pale yellow liquid (predicted) | Based on similar amino-dioxolane compounds. |

| Boiling Point | Not definitively reported; estimated >200 °C | Based on structural analogues. |

| Solubility | Soluble in a wide range of organic solvents (DCM, MeOH, THF, etc.) | Expected due to the presence of both polar and non-polar moieties. |

| Stability | Stable under basic and neutral conditions. Sensitive to strong acids. | The dioxolane is an acid-labile protecting group. |

Handling and Storage: 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine should be handled in a well-ventilated fume hood. As with most primary amines, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation through oxidation or reaction with atmospheric carbon dioxide. Store in a cool, dry place away from strong acids and oxidizing agents.

Synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine: A Proposed Protocol

While a direct, peer-reviewed synthesis of this specific molecule is not widely published, a robust and reliable synthetic route can be proposed based on well-established chemical transformations. The following protocol outlines a two-step sequence starting from commercially available 5-chloropentan-2-one.

Experimental Workflow: Synthesis of the Building Block

Caption: Proposed two-step synthesis of the target building block.

Step 1: Synthesis of 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane

This step involves the protection of the ketone functionality of 5-chloropentan-2-one as a 1,3-dioxolane. This is a standard and high-yielding procedure.[3]

Materials:

-

5-Chloropentan-2-one (1.0 eq)

-

Ethylene glycol (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Apparatus:

-

Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 5-chloropentan-2-one, ethylene glycol, and toluene (to a concentration of approximately 0.5 M).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux using a heating mantle and a Dean-Stark apparatus to azeotropically remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until all the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 2-(3-chloropropyl)-2-methyl-1,3-dioxolane as a colorless oil.

Step 2: Synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine via Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often seen with other methods.[4][5]

Materials:

-

2-(3-Chloropropyl)-2-methyl-1,3-dioxolane (1.0 eq)

-

Potassium phthalimide (1.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrazine monohydrate (1.5 eq)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

Apparatus:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum filtration

Procedure:

-

Dissolve 2-(3-chloropropyl)-2-methyl-1,3-dioxolane and potassium phthalimide in anhydrous DMF in a round-bottom flask.

-

Heat the mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting alkyl chloride.

-

Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with DCM.

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-alkylated phthalimide intermediate.

-

Dissolve the crude phthalimide intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine monohydrate and heat the mixture to reflux. A white precipitate (phthalhydrazide) will form.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water.

-

To purify, extract the aqueous layer with DCM. The amine product can be further purified by acid-base extraction or column chromatography on silica gel (using a DCM/MeOH/NH₄OH gradient).

Applications in Drug Discovery: Strategic Incorporation of the Building Block

The true value of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine lies in its ability to serve as a versatile intermediate in the synthesis of a wide range of molecular scaffolds.

Synthesis of Substituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The building block can be used to construct substituted piperidines via an intramolecular reductive amination pathway.

Caption: Pathway to substituted piperidines.

Protocol: Synthesis of N-Benzyl-2-methylpiperidine

-

N-Alkylation: React 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine with benzyl bromide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent like acetonitrile.

-

Deprotection: Treat the resulting N-benzylated intermediate with aqueous acid (e.g., 1 M HCl in THF/water) to hydrolyze the dioxolane and reveal the ketone.[2]

-

Cyclization: Subject the crude γ-amino ketone to intramolecular reductive amination using a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) to furnish the desired N-benzyl-2-methylpiperidine.

Synthesis of Pyrrole and Pyrrolidine Derivatives

The building block can also be a precursor to five-membered nitrogen heterocycles. For instance, the deprotected γ-amino ketone can undergo a Paal-Knorr pyrrole synthesis with a 1,4-dicarbonyl compound or be used to synthesize substituted pyrrolidines.

As a Linker in Bifunctional Molecules

In the development of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules, linkers play a crucial role in orienting the two active moieties. The primary amine of the building block can be used to attach to one part of the molecule (e.g., a ligand for an E3 ubiquitin ligase), while the ketone, after deprotection, can be used as a handle to attach the other part (e.g., a warhead for a target protein).

Protocol: Deprotection of the 2-Methyl-1,3-dioxolane Group

A critical step in the application of this building block is the efficient and clean removal of the dioxolane protecting group to unmask the ketone.

Materials:

-

Dioxolane-protected compound (1.0 eq)

-

Acetone/Water mixture (e.g., 9:1 v/v)

-

2 M Hydrochloric acid (HCl) or another strong acid catalyst

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Apparatus:

-

Round-bottom flask with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the 2-methyl-1,3-dioxolane derivative in an acetone-water mixture in a round-bottom flask.

-

Add a catalytic amount of aqueous hydrochloric acid (e.g., 0.1 eq).

-

Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. Gentle heating (e.g., to 40 °C) can be used to accelerate the reaction if necessary.

-

Upon completion, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the deprotected ketone, which can be purified further if required.

Conclusion

4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine represents a strategically designed building block that offers a wealth of opportunities for medicinal chemists. Its bifunctional nature, combining a reactive primary amine with a stable, yet readily cleavable, protected ketone, allows for a logical and stepwise approach to the synthesis of complex molecular targets. The protocols and application examples provided herein are intended to serve as a guide for researchers to unlock the potential of this versatile synthon in their drug discovery endeavors. The ability to introduce a γ-amino ketone moiety in a controlled fashion is a powerful tactic for accessing diverse chemical matter, and 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine is a prime reagent for this purpose.

References

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.

-

"1,3-Dioxanes, 1,3-Dioxolanes." Organic Chemistry Portal. [Link]

-

"Dioxolane." Wikipedia. [Link]

-

"Recent advances in the synthesis of α-amino ketones." Organic & Biomolecular Chemistry, 2021, 19, 498-513. [Link]

-

"Recent advances in the synthesis of α-amino ketones." PubMed. [Link]

-

"Stereoselective Synthesis and Application of β‐Amino Ketones." ResearchGate. [Link]

-

"Recent progress in the chemistry of β-aminoketones." RSC Advances, 2022, 12, 19899-19931. [Link]

-

"Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues." Der Pharma Chemica, 2013, 5(4), 184-190. [Link]

-

"PROCESS DEVELOPMENT REPORT: DOLUTEGRAVIR KEY STARTING MATERIAL." Medicines for All Institute (M4ALL). [Link]

-

"Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds." Molecules, 2011, 16(3), 2256-2268. [Link]

-

"Synthesis of N-[6-(2-Methyl-1,3-dioxolan-2-yl)hexyl]amine." PrepChem.com. [Link]

-

"Gabriel Synthesis." Chemistry LibreTexts. [Link]

-

"The Gabriel Synthesis For Making Primary Amines." Master Organic Chemistry. [Link]

-

"Gabriel synthesis." Wikipedia. [Link]

-

"Application Note – Reductive Amination." Synple Chem. [Link]

-

"Reductive Amination Reaction." Boston University. [Link]

-

"Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." Organic Chemistry Portal. [Link]

-

"4-(2-methyl-1,3-dioxolan-2-yl)-1-phenyl-1-butanone." Chemical Synthesis Database. [Link]

-

"Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions. [Link]

-

"Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure." MDPI. [Link]

Sources

- 1. scribd.com [scribd.com]